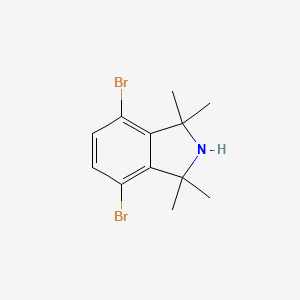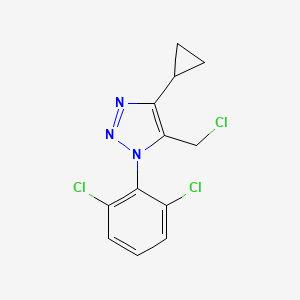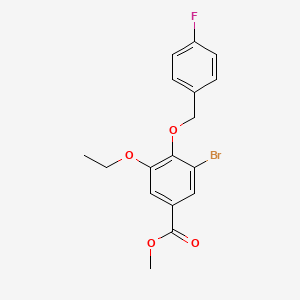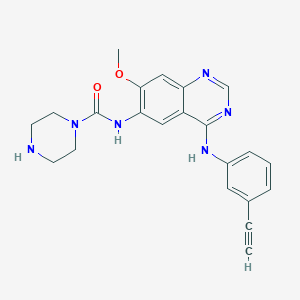
4,7-Dibromo-1,1,3,3-tetramethylisoindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dibromo-1,1,3,3-tetramethylisoindoline is an organic compound with the molecular formula C12H15Br2N. It is a derivative of isoindoline, characterized by the presence of two bromine atoms at the 4 and 7 positions and four methyl groups at the 1 and 3 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dibromo-1,1,3,3-tetramethylisoindoline typically involves the bromination of 1,1,3,3-tetramethylisoindoline. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents .
Analyse Des Réactions Chimiques
Types of Reactions: 4,7-Dibromo-1,1,3,3-tetramethylisoindoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions such as the Heck reaction, Suzuki-Miyaura coupling, and Stille coupling.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and ligands are used along with bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products:
Substitution Reactions: Products include various substituted isoindolines depending on the nucleophile used.
Coupling Reactions: Products include arylated or alkenylated isoindolines, which can be further functionalized for various applications.
Applications De Recherche Scientifique
4,7-Dibromo-1,1,3,3-tetramethylisoindoline has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 4,7-Dibromo-1,1,3,3-tetramethylisoindoline and its derivatives depends on the specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In materials science, its electronic properties are exploited to develop new materials with desirable optoelectronic characteristics .
Comparaison Avec Des Composés Similaires
- 5,6-Dibromo-1,1,3,3-tetramethylisoindoline
- 4,7-Dibromo-2,1,3-benzothiadiazole
- 1,7-Dibromo-3,4,9,10-perylenetetracarboxylic dianhydride
Comparison: 4,7-Dibromo-1,1,3,3-tetramethylisoindoline is unique due to its specific substitution pattern and the presence of four methyl groups, which influence its reactivity and physical properties. Compared to other dibromo-substituted compounds, it offers distinct advantages in terms of stability and ease of functionalization .
Propriétés
Formule moléculaire |
C12H15Br2N |
|---|---|
Poids moléculaire |
333.06 g/mol |
Nom IUPAC |
4,7-dibromo-1,1,3,3-tetramethyl-2H-isoindole |
InChI |
InChI=1S/C12H15Br2N/c1-11(2)9-7(13)5-6-8(14)10(9)12(3,4)15-11/h5-6,15H,1-4H3 |
Clé InChI |
OFCBCMLQQYETQB-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C=CC(=C2C(N1)(C)C)Br)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-isopropylpyrido[3,4-d]pyrimidine](/img/structure/B13024661.png)




![6-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13024682.png)
![Trimethoxy(4'-pentyl-[1,1'-biphenyl]-4-yl)silane](/img/structure/B13024685.png)
![(1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13024686.png)

![tert-Butyl 3,3-difluoro-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13024701.png)


![7-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13024731.png)
![9-Methyl-1,9-diazaspiro[5.5]undecane amine hydrochloride](/img/structure/B13024742.png)
